Trifluoroacetic acid

Catalog No.
S579670
CAS No.
76-05-1
M.F
C2HF3O2
C2HF3O2
CF3COOH
M. Wt
114.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic acid

CAS Number

76-05-1

Product Name

Trifluoroacetic acid

IUPAC Name

2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2
C2HF3O2
CF3COOH

Molecular Weight

114.02 g/mol

InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O

solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

Acid, Trifluoroacetic, Cesium Trifluoroacetate, Trifluoroacetate, Trifluoroacetate, Cesium, Trifluoroacetic Acid

Canonical SMILES

C(=O)(C(F)(F)F)O

The exact mass of the compound Trifluoroacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.77 mmiscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.in water, miscible at 20 °c1000 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 100 (very good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77366. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Trifluoroacetic acid (TFA) is a highly volatile, strong perfluorinated carboxylic acid (pKa ~0.23) widely procured as an ion-pairing agent, solvent, and acid catalyst. The presence of the strongly electron-withdrawing trifluoromethyl group makes TFA over 30,000 times more acidic than unsubstituted acetic acid [1]. In industrial and laboratory workflows, TFA is uniquely valued for combining this strong acidity with a relatively low boiling point (72.4 °C) and high vapor pressure. This specific combination allows for efficient post-reaction or post-purification removal via evaporation or lyophilization without leaving residual salts, a critical requirement in peptide synthesis and preparative chromatography [2].

Replacing TFA with common organic acids like acetic or formic acid often results in incomplete reaction conversions or poor chromatographic resolution due to their significantly higher pKa values and weaker ion-pairing capabilities [1]. Conversely, substituting TFA with stronger acids such as trichloroacetic acid (TCA) or methanesulfonic acid (MSA) introduces severe processability bottlenecks. TCA is a solid at room temperature with a high boiling point (197 °C), and MSA is effectively non-volatile (boiling point 167 °C at 10 mmHg). These alternatives cannot be easily removed by mild evaporation or lyophilization, necessitating complex neutralization or aqueous extraction steps that decrease yield, degrade sensitive biomolecules, and increase workflow time in solid-phase peptide synthesis (SPPS) and downstream purification .

Post-Cleavage Volatility and Processability vs. Trichloroacetic Acid

In solid-phase peptide synthesis (SPPS), the cleavage of peptides from the resin and the removal of protecting groups require a strong acid. TFA provides a boiling point of 72.4 °C, allowing it to be rapidly removed from the crude peptide mixture via rotary evaporation or lyophilization [1]. In contrast, Trichloroacetic acid (TCA), which has a comparable pKa (0.66), has a boiling point of 197 °C and is a solid at room temperature. The >120 °C difference in boiling point means TCA cannot be removed by simple evaporation, requiring precipitation and extensive washing steps that can lead to product loss.

Evidence DimensionBoiling Point / Evaporative Removal
Target Compound DataTFA: 72.4 °C (liquid at RT)
Comparator Or BaselineTCA: 197 °C (solid at RT)
Quantified DifferenceTFA boils 124.6 °C lower than TCA, enabling direct evaporative removal.
ConditionsStandard atmospheric pressure (101.3 kPa)

Procuring TFA eliminates the need for aqueous workups or complex neutralizations after acid-catalyzed deprotections, significantly streamlining downstream processing.

Chromatographic Resolution and Ion-Pairing vs. Formic Acid

For preparative and analytical reversed-phase HPLC of basic peptides, mobile phase additives are required to suppress silanol interactions and pair with basic residues. A 0.1% TFA mobile phase typically yields significantly narrower peak widths and up to 2-3x higher peak capacity compared to 0.1% Formic Acid (FA) [1]. This is due to TFA's stronger acidity (pKa 0.23 vs FA's 3.75) and its highly hydrophobic trifluoromethyl group, which forms strong, stable ion pairs with basic sites, driving the analyte into the stationary phase and preventing peak tailing.

Evidence DimensionPeak Shape and Ion-Pairing Strength (pKa)
Target Compound DataTFA: pKa 0.23 (Strong ion-pairing, sharp peaks)
Comparator Or BaselineFormic Acid: pKa 3.75 (Weaker ion-pairing, broader peaks for basic peptides)
Quantified DifferenceTFA provides >3 orders of magnitude stronger acidity for complete protonation and superior hydrophobic ion-pairing.
Conditions0.1% v/v acid additive in water/acetonitrile mobile phase for RP-HPLC

TFA is the mandatory choice for preparative HPLC where baseline resolution of closely related peptide impurities is required to meet pharmaceutical purity specifications.

Acid Catalysis Strength vs. Acetic Acid in Organic Synthesis

In organic synthesis, TFA is utilized as a non-nucleophilic strong acid catalyst for reactions such as the removal of tert-butyloxycarbonyl (Boc) protecting groups or the catalysis of Friedel-Crafts-type reactions. TFA possesses a pKa of 0.23 in water, whereas acetic acid has a pKa of 4.76 [1]. This quantitative difference means TFA is approximately 34,000 times more acidic than acetic acid. Consequently, Boc deprotection, which proceeds rapidly (often <1 hour) at room temperature in neat TFA or TFA/DCM mixtures, fails to proceed under standard acetic acid conditions.

Evidence DimensionAcidity (pKa in water)
Target Compound DataTFA: pKa = 0.23
Comparator Or BaselineAcetic Acid: pKa = 4.76
Quantified DifferenceTFA is ~34,000 times more acidic (ΔpKa = 4.53).
ConditionsAqueous solution at 25 °C

Procuring TFA ensures sufficient protonation power to drive challenging deprotections and rearrangements that weaker organic acids simply cannot catalyze.

Solid-Phase Peptide Synthesis (SPPS) Cleavage Cocktails

TFA is the industry-standard reagent for the final cleavage of peptides from Wang or Rink amide resins and the simultaneous removal of side-chain protecting groups (e.g., Boc, t-Bu, Trt) in Fmoc-SPPS. Its unique combination of high acidity and high volatility allows for the rapid breakdown of protecting groups followed by direct removal via evaporation, bypassing the need for complex extraction protocols .

Preparative and Analytical RP-HPLC of Biologics

As a mobile phase additive (typically at 0.05% to 0.1% v/v), TFA acts as a highly effective ion-pairing agent. It is the preferred choice over formic or acetic acid for the UV-based preparative chromatography of peptides and small proteins, where its ability to suppress silanol interactions and form hydrophobic ion pairs guarantees sharp peak shapes and high resolution of closely related impurities [1].

Volatile Acid Catalyst in Fine Chemical Synthesis

TFA is procured as a strong, non-nucleophilic acid catalyst for various organic transformations, including esterifications, Baeyer-Villiger oxidations, and specific rearrangements. Because it boils at 72.4 °C, it serves as an ideal alternative to non-volatile mineral acids (like sulfuric acid) or sulfonic acids (like MSA), allowing the catalyst to be stripped off under reduced pressure without neutralizing the reaction mixture [2].

Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent.
Liquid
Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless, fuming liquid; hygroscopic

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

113.99286376 g/mol

Monoisotopic Mass

113.99286376 g/mol

Boiling Point

72.4 °C
Enthalpy of vaporization: 33 kJ/mol at boiling point
72 °C

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.531 at 20 °C
Relative density (water = 1): 1.5

LogP

log Kow = 0.50 (est)
-2.1

Odor

Sharp biting odor
Strong pungent odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluorides/

Melting Point

-15.4 °C
-15 °C

UNII

E5R8Z4G708

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

110.0 [mmHg]
Vapor pressure, kPa at 20 °C: 11

Pictograms

Irritant

Corrosive;Irritant

Other CAS

76-05-1
599-00-8

Metabolism Metabolites

To elucidate the possible role of biotransformation in 1,1,1,3,3-pentafluoropropane (HFC-245fa)-induced cardiotoxicity, the biotransformation of HFC-245fa was investigated in rats after inhalation exposure ... Male and female rats were exposed by inhalation to 50,000, 10,000, and 2,000 ppm 1,1,1,3,3-pentafluoropropane for 6 hr, urine was collected for 72 hr ... Trifluoroacetic acid and inorganic fluoride were identified as major urinary metabolites of 1,1,1,3,3-pentafluoropropane ... .
Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Trifluoroacetic_acid
Hesperetin

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree
PFAS -> Ultra Short Chain PFcarboxylic acids
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Trifluoroacetic acid has been prepared by the electrochemical fluorination of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride using the Simons process ... followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Organic Chemical Manufacturing
Acetic acid, 2,2,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

Analyte: trifluoroacetic acid; matrix: chemical purity; procedure: dissolution in water and alcohol; potentiometric titration with sodium hydroxide

Dates

Last modified: 08-15-2023

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